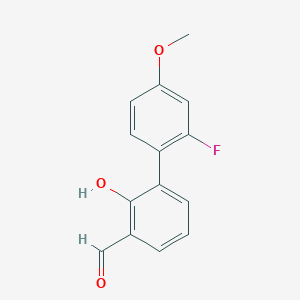
6-(2-Fluoro-4-methoxyphenyl)-2-formylphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-Fluoro-4-methoxyphenyl)-2-formylphenol (95%) is a compound of interest due to its unique properties and potential applications in the field of scientific research. This compound is an aromatic compound with a fluoro-substituted phenyl group and formylphenol. It is a white to slightly yellow crystalline solid that is soluble in organic solvents and has a strong odor. Its melting point is 154-156°C and its boiling point is 245-247°C. Its molecular formula is C9H7FO3 and its molecular weight is 182.14 g/mol.
Mechanism of Action
The mechanism of action of 6-(2-Fluoro-4-methoxyphenyl)-2-formylphenol (95%) is not well understood. However, it is believed to act as a Lewis acid by forming hydrogen bonds with electron-rich molecules, such as amines and alcohols. It is also believed to be an electrophilic reagent, as it can react with electron-rich moieties to form covalent bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(2-Fluoro-4-methoxyphenyl)-2-formylphenol (95%) are not well understood. However, it is believed to have antioxidant properties, as it can scavenge free radicals and inhibit lipid peroxidation. It is also believed to have anti-inflammatory properties, as it can inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes.
Advantages and Limitations for Lab Experiments
The advantages of using 6-(2-Fluoro-4-methoxyphenyl)-2-formylphenol (95%) in laboratory experiments include its high purity, low cost, and availability. Its high purity makes it ideal for synthesizing a wide range of organic compounds, while its low cost and availability make it a cost-effective reagent. The main limitation of using this compound in laboratory experiments is its strong odor, which can be unpleasant for some researchers.
Future Directions
There are a number of potential future directions for the use of 6-(2-Fluoro-4-methoxyphenyl)-2-formylphenol (95%). These include its use as a reagent in the synthesis of novel organic compounds, such as peptides, peptidomimetics, and nucleosides. It could also be used as a starting material in the synthesis of drugs and other therapeutic agents. Additionally, it could be used in the synthesis of photoluminescent materials, such as organic light-emitting diodes (OLEDs). Finally, it could be used in the synthesis of materials for use in nanotechnology applications.
Synthesis Methods
6-(2-Fluoro-4-methoxyphenyl)-2-formylphenol (95%) can be synthesized through a two-step process. The first step involves the reaction of 2-fluoro-4-methoxyphenol with formaldehyde in the presence of an acid catalyst. This reaction yields a mixture of the desired 6-(2-fluoro-4-methoxyphenol)-2-formylphenol (95%) and the by-product 4-methoxyphenol. The second step involves the separation of the desired compound from the by-product through distillation.
Scientific Research Applications
6-(2-Fluoro-4-methoxyphenyl)-2-formylphenol (95%) has a wide range of applications in scientific research. It has been used as a reagent in the synthesis of various compounds, including heterocyclic compounds, organic dyes, and fluorescent probes. It has also been used as a starting material in the synthesis of other organic compounds, such as aryloxyacetic acids and amino acids. In addition, it has been used as a reagent in the synthesis of novel organic compounds, such as peptides, peptidomimetics, and nucleosides.
properties
IUPAC Name |
3-(2-fluoro-4-methoxyphenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c1-18-10-5-6-11(13(15)7-10)12-4-2-3-9(8-16)14(12)17/h2-8,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQFWUIONHHFUSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC=CC(=C2O)C=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80685172 |
Source


|
| Record name | 2'-Fluoro-2-hydroxy-4'-methoxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Fluoro-4-methoxyphenyl)-2-formylphenol | |
CAS RN |
1261985-96-9 |
Source


|
| Record name | 2'-Fluoro-2-hydroxy-4'-methoxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














